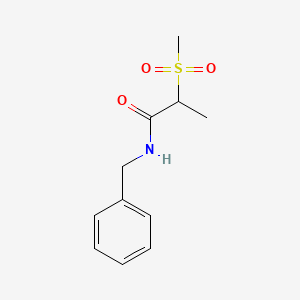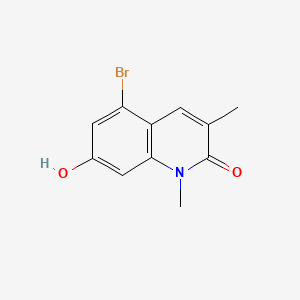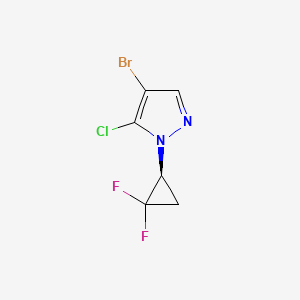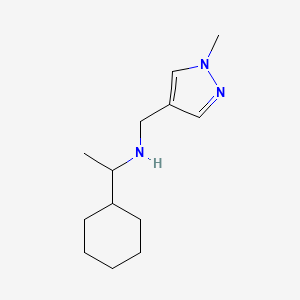![molecular formula C42H37O2PSi B14909172 3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol is a complex organic compound featuring a binaphthyl backbone with phosphanyl and hydroxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol typically involves multiple steps, including the formation of the binaphthyl backbone, introduction of the phosphanyl group, and subsequent functionalization with hydroxy and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the phosphanyl group can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Wirkmechanismus
The mechanism by which (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the hydroxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions modulate the compound’s activity and its ability to influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Organochlorine compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone and the presence of both phosphanyl and hydroxy groups, which provide unique reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C42H37O2PSi |
|---|---|
Molekulargewicht |
632.8 g/mol |
IUPAC-Name |
3-diphenylphosphanyl-1-[2-[(R)-hydroxy-(2-trimethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C42H37O2PSi/c1-46(2,3)38-25-15-14-24-35(38)41(43)36-27-26-29-16-10-12-22-33(29)39(36)40-34-23-13-11-17-30(34)28-37(42(40)44)45(31-18-6-4-7-19-31)32-20-8-5-9-21-32/h4-28,41,43-44H,1-3H3/t41-/m0/s1 |
InChI-Schlüssel |
RFPFQIYLMYEHJV-RWYGWLOXSA-N |
Isomerische SMILES |
C[Si](C)(C)C1=CC=CC=C1[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)

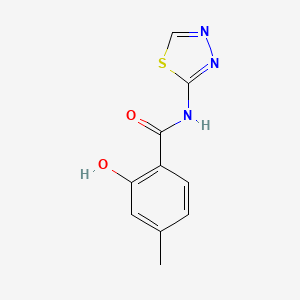
![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14909106.png)
![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
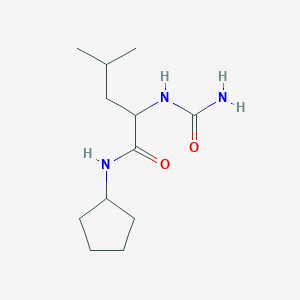
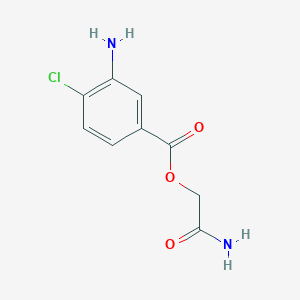
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
